4-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
4-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzamide moiety attached to a chromenone ring system, which is responsible for its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 2-oxo-2H-chromen-3-carboxylic acid with an appropriate amine, such as aniline, under suitable reaction conditions. One common method involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The chromenone ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
4-(2-oxo-2H-chromen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and topoisomerase.
Pathways Involved: It can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division in microbial and cancer cells.
Comparison with Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzamide
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-hydroxy-2-oxo-2H-chromen-3-yl benzamide
Comparison: 4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern on the chromenone ring and the presence of the benzamide moiety. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
4-(2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEAUWGHVJNSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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